4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene
Overview
Description
4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzyl alcohol, bromine, and trifluoromethylating agents.
Formation of Benzyloxy Group: The hydroxyl group of 4-hydroxybenzyl alcohol is first converted to a benzyloxy group through a reaction with benzyl chloride in the presence of a base such as potassium carbonate.
Bromination: The benzyloxy compound is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the benzene ring.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate reaction conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) in polar solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products
Substitution: Corresponding substituted benzene derivatives.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Coupling: Complex aromatic compounds with extended conjugation
Scientific Research Applications
4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Agrochemicals: Employed in the development of novel pesticides and herbicides.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Used in similar synthetic applications but lacks the benzyloxy and bromine functionalities.
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: Contains both trifluoromethyl and trifluoromethoxy groups, offering different reactivity and applications
Uniqueness
4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. The presence of the benzyloxy group allows for additional functionalization, while the bromine atom facilitates substitution reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-bromo-4-phenylmethoxy-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c15-13-7-6-11(8-12(13)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXYWYPMKGUGIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624183 | |
Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678164-30-2 | |
Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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